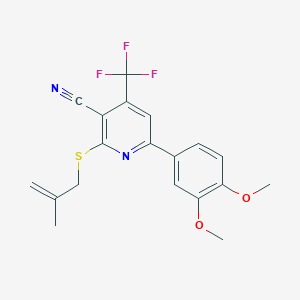
6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile is a novel derivative of nicotinonitrile that has garnered interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a trifluoromethyl group, dimethoxyphenyl moiety, and a thioether linkage that may contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of the methoxy groups may enhance the electron-donating ability of the compound, providing significant antioxidant properties. Studies have shown that similar structures can scavenge free radicals effectively.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes related to metabolic pathways. For instance, it may affect enzymes involved in the synthesis of inflammatory mediators.
- Cell Signaling Modulation : The trifluoromethyl group is known to influence receptor interactions. Preliminary studies suggest that this compound may modulate signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
In vitro studies have demonstrated that This compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |
| A549 (Lung) | 25 | ROS generation leading to oxidative stress |
These results suggest that the compound could serve as a lead for further development in anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate a broad spectrum of activity against both bacterial and fungal pathogens.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study investigated the effects of the compound on breast cancer models. The results indicated a significant reduction in tumor size when administered at doses correlating with the observed IC50 values in vitro. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tissues. -
Case Study on Antimicrobial Properties :
Another study focused on the antimicrobial effects against resistant strains of bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with commonly used agents like amoxicillin.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-11(2)10-27-18-13(9-23)14(19(20,21)22)8-15(24-18)12-5-6-16(25-3)17(7-12)26-4/h5-8H,1,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGRZZNOWARZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














